1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-10-4-6-11(7-5-10)18-14(19)9-12(15(18)20)21-13-3-1-2-8-17-13/h1-8,12H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAOCAKOPFKTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Itaconic Acid Cyclization with 4-Bromoaniline
A widely adopted method involves reacting itaconic acid with 4-bromoaniline under acidic conditions. In a representative procedure:
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Reactants : 4-Bromoaniline (1 eq.), itaconic acid (1.2 eq.)
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Solvent : Acetic acid (10 mL per 2 mmol of amine)
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Conditions : Reflux at 120°C for 4–6 hours
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Workup : Precipitation in ice/water, filtration, and recrystallization from ethanol
This method produces 1-(4-bromophenyl)pyrrolidine-2,5-dione, a key intermediate confirmed via NMR and IR spectroscopy. The IR spectrum shows carbonyl stretches at 1730 cm⁻¹ (dione) and 1676 cm⁻¹ (amide), while ¹H-NMR reveals aromatic protons at δ 7.58–8.29 ppm.
Maleic Anhydride-Based Route
Alternative protocols use maleic anhydride and 4-bromophenylamine:
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Reactants : Maleic anhydride (1 eq.), 4-bromophenylamine (1 eq.)
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Solvent : Toluene
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Conditions : Reflux for 8 hours, followed by acid-catalyzed cyclization
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Yield : 68–75%
This route is less common due to competing side reactions but offers scalability for industrial applications.
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Reaction Time | 12 hours |
| Purification Method | Column chromatography |
| Purity (HPLC) | >95% |
Direct Oxidative Coupling
For substrates lacking pre-installed halogens, copper-catalyzed C–S bond formation is utilized:
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Reactants : 1-(4-Bromophenyl)pyrrolidine-2,5-dione (1 eq.), pyridin-2-thiol (1.5 eq.)
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Base : Cs₂CO₃ (2 eq.)
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Solvent : DMSO
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Conditions : 100°C for 24 hours
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Yield : 55–62%
This method avoids bromination but suffers from lower efficiency and side product formation.
Optimization and Challenges
Regioselectivity in Substitution
The 3-position is favored for substitution due to electronic effects from the electron-withdrawing dione groups, which activate the α-carbon toward nucleophilic attack. Competing reactions at the 4-position are minimized using bulky bases like K₂CO₃.
Solvent and Temperature Effects
Scalability and Industrial Feasibility
The thiol-displacement route (Section 2.1) is preferred for large-scale synthesis due to:
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyridinylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- 1-(4-Bromophenyl)-3-(dodecylthio)pyrrolidine-2,5-dione (2c) (): Features a dodecylthio chain at position 3.
- 3-(Hexadecylthio)-1-phenylpyrrolidine-2,5-dione (2d) (): Substituted with phenyl (position 1) and hexadecylthio (position 3).
- 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (): Contains a 4-bromophenyloxy group (position 3) and acetylphenyl (position 1).
Substituent Analysis:
- Position 1 : The 4-bromophenyl group in the target compound enhances steric hindrance and electron withdrawal compared to phenyl (2d) or acetylphenyl ().
- Position 3 : The pyridin-2-ylsulfanyl group is more polar and rigid than alkylthio chains (2c, 2d) or aryloxy groups (). This increases hydrogen-bond acceptor capacity (pyridine nitrogen) and reduces rotatable bonds compared to long alkyl chains.
Physicochemical Properties
- Melting Points : Alkylthio derivatives (2c, 2d) exhibit lower melting points (78–98°C) due to flexible chains, while the target’s rigid pyridinyl group may elevate its melting point closer to 2e (103–104°C) .
- Solubility : The pyridinylsulfanyl group likely improves aqueous solubility compared to hydrophobic alkylthio chains.
Spectroscopic Data
NMR Characteristics :
- Target Compound : Expected aromatic signals at δ 7.5–8.5 ppm (pyridine protons) and δ 7.3–7.6 ppm (4-bromophenyl protons). The sulfur atom may deshield adjacent carbons in ¹³C NMR.
- 2c () : δ 0.88 ppm (terminal CH₃ of dodecylthio) and δ 1.25–1.45 ppm (methylene groups). ¹³C NMR shows signals for aliphatic carbons (~20–35 ppm) .
- Compound : Distinct methoxy (δ ~3.8 ppm) and acetyl (δ ~2.5 ppm) signals in ¹H NMR .
Elemental Analysis :
The target compound’s pyridine nitrogen increases %N compared to alkylthio analogues (e.g., 2c: 2.07% N vs. target: ~6.5% N).
Biological Activity
1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a complex organic compound characterized by a pyrrolidine ring with a bromophenyl substituent and a pyridinylsulfanyl group. This molecular structure incorporates a dione functional group, which is crucial for its biological activity and potential therapeutic applications. The presence of the bromine atom enhances lipophilicity, potentially influencing interactions with biological targets.
Chemical Structure
The chemical formula for this compound is CHBrNOS. Its structural features are as follows:
- Pyrrolidine Ring : A five-membered ring containing nitrogen.
- Bromophenyl Group : A phenyl ring substituted with a bromine atom.
- Pyridinylsulfanyl Group : A pyridine ring connected via a sulfur atom.
Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. Techniques such as molecular docking and spectroscopy have been employed to elucidate these interactions, revealing insights into its potential therapeutic effects. The unique combination of substituents in this compound enhances both its lipophilicity and biological activity.
Biological Activities Reported
This compound exhibits several biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Derivatives have been tested for their ability to combat microbial infections.
- Enzyme Inhibition : Potential as an inhibitor of specific enzymes involved in disease pathways.
Comparison with Related Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Chlorine instead of bromine | Anticancer activity reported |
| 3-(Pyridin-2-ylsulfanyl)-1-benzylpyrrolidine-2,5-dione | Benzyl group instead of bromophenyl | Antimicrobial properties |
| 1-(4-Methylphenyl)-3-(pyridin-3-sulfanyl)pyrrolidine-2,5-dione | Methyl substitution; different sulfanyl position | Reduced cytotoxicity compared to brominated analog |
Study on Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects at micromolar concentrations. Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The results showed that it inhibited the growth of Gram-positive bacteria effectively, indicating its potential as an antimicrobial agent.
Enzyme Inhibition Studies
Research has also highlighted the compound's ability to inhibit specific enzymes implicated in metabolic pathways. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
